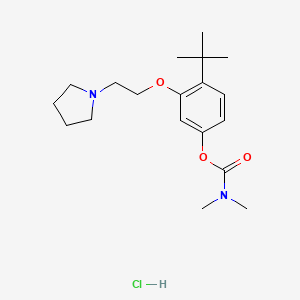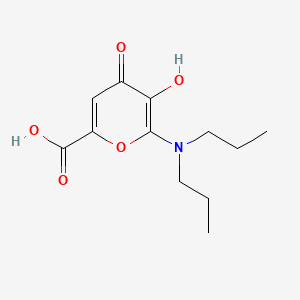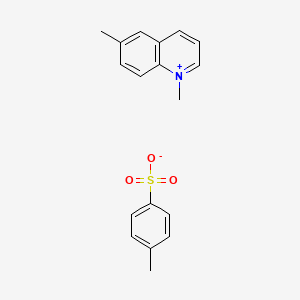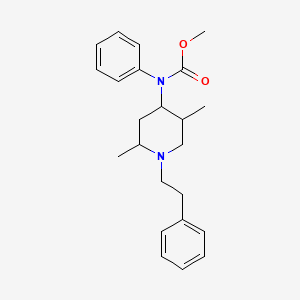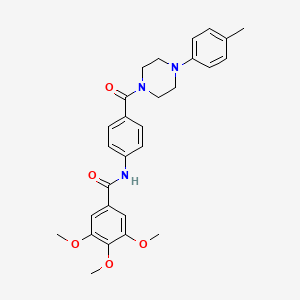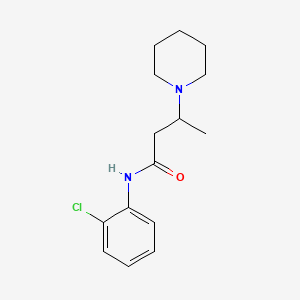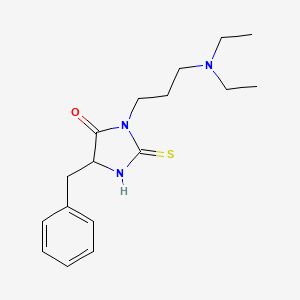
5-Benzyl-3-(3-(diethylamino)propyl)-2-thiohydantoin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Benzyl-3-(3-(diethylamino)propyl)-2-thiohydantoin is a compound belonging to the hydantoin family. Hydantoins are heterocyclic organic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities. This particular compound is characterized by the presence of a benzyl group, a diethylamino propyl chain, and a thiohydantoin core, making it a unique and versatile molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-3-(3-(diethylamino)propyl)-2-thiohydantoin typically involves the reaction of benzyl isothiocyanate with 3-(diethylamino)propylamine in the presence of a base. The reaction proceeds through the formation of an intermediate thiourea, which cyclizes to form the thiohydantoin ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-Benzyl-3-(3-(diethylamino)propyl)-2-thiohydantoin undergoes various chemical reactions, including:
Oxidation: The thiohydantoin moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding hydantoin derivative.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydantoin derivatives.
Substitution: Nitrobenzyl or halobenzyl derivatives.
Wissenschaftliche Forschungsanwendungen
5-Benzyl-3-(3-(diethylamino)propyl)-2-thiohydantoin has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticonvulsant and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Benzyl-3-(3-(diethylamino)propyl)-2-thiohydantoin involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The diethylamino propyl chain and thiohydantoin core play crucial roles in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Benzyl-3-pyridyl-1H-1,2,4-triazole: Another compound with a benzyl group and a heterocyclic core, known for its xanthine oxidase inhibitory activity.
5-Benzyl-3-aminoindazole: A compound with a benzyl group and an indazole core, studied for its biological activities.
Uniqueness
5-Benzyl-3-(3-(diethylamino)propyl)-2-thiohydantoin is unique due to its combination of a thiohydantoin core and a diethylamino propyl chain, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
86503-21-1 |
|---|---|
Molekularformel |
C17H25N3OS |
Molekulargewicht |
319.5 g/mol |
IUPAC-Name |
5-benzyl-3-[3-(diethylamino)propyl]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C17H25N3OS/c1-3-19(4-2)11-8-12-20-16(21)15(18-17(20)22)13-14-9-6-5-7-10-14/h5-7,9-10,15H,3-4,8,11-13H2,1-2H3,(H,18,22) |
InChI-Schlüssel |
GNQFYCOPBJYJRW-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCN1C(=O)C(NC1=S)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






